molecular formula C8H15NO B2428607 (2E)-3,4,4-Trimethylpent-2-enamide CAS No. 860546-40-3

(2E)-3,4,4-Trimethylpent-2-enamide

Cat. No.: B2428607
CAS No.: 860546-40-3
M. Wt: 141.214
InChI Key: IVZXTSKOMNRMCD-AATRIKPKSA-N
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Description

(2E)-3,4,4-Trimethylpent-2-enamide is an organic compound characterized by its unique structure, which includes a double bond and an amide functional group

Scientific Research Applications

(2E)-3,4,4-Trimethylpent-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2E)-3,4,4-Trimethylpent-2-enamide are crucial in determining its bioavailability. These properties influence how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted. Understanding these properties will help optimize the compound’s therapeutic efficacy and minimize potential side effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Understanding these factors will be crucial in optimizing the compound’s use and maximizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3,4,4-Trimethylpent-2-enamide typically involves the reaction of 3,4,4-trimethylpent-2-ene with an appropriate amide-forming reagent. One common method is the reaction of the alkene with an amine in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3,4,4-Trimethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3,4,4-Trimethylpent-2-ene: The parent alkene without the amide group.

    N,N-Dimethyl-3,4,4-trimethylpent-2-enamide: A similar compound with additional methyl groups on the amide nitrogen.

Uniqueness

(2E)-3,4,4-Trimethylpent-2-enamide is unique due to its specific combination of a double bond and an amide group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-3,4,4-trimethylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXTSKOMNRMCD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N)/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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